2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Overview
Description
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR pathway, leading to an accumulation of single-strand breaks in DNA .
Biochemical Pathways
The inhibition of ATR kinase affects the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers. This disruption can lead to a widespread response from various cancers to mTOR inhibitors .
Pharmacokinetics
The compound is provided in solid form , suggesting that it could be administered orally or intravenously
Result of Action
The inhibition of ATR kinase by this compound leads to the accumulation of single-strand breaks in DNA . This can result in cell death, particularly in cancer cells where the DDR pathway is often overactive . Therefore, the compound displays good anti-tumor activity in vitro .
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair . The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response . Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets . This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to ATR kinase . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR kinase and persistent DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on ATR kinase . The compound’s localization is facilitated by its ability to diffuse across the nuclear membrane and interact with nuclear proteins . Post-translational modifications, such as phosphorylation, may also play a role in its targeting to specific subcellular compartments.
Properties
IUPAC Name |
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSTQKIYGXRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCC3=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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